2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
Overview
Description
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-fluorobenzene, followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The bromination step involves the use of bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro) that deactivate the benzene ring.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used to replace halogen atoms with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1-chloro-3-fluoro-4-nitrobenzene .
Scientific Research Applications
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets. The nitro group, in particular, plays a crucial role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but lacks the chlorine atom.
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but the positions of the substituents are different.
3-Bromo-4-fluoronitrobenzene: Similar structure but lacks the chlorine atom and has different positions of the substituents.
Uniqueness
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of multiple electron-withdrawing groups makes it highly reactive in electrophilic and nucleophilic substitution reactions, and its unique structure allows for specific interactions with biological targets .
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOPGXIVPDOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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